Cas no 57268-80-1 ((6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid)

(6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid structure
57268-80-1 structure
Product Name:(6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid
CAS-Nr.:57268-80-1
MF:C19H18N6O6S2
MW:490.512820720673
MDL:MFCD23160518
CID:367653
PubChem ID:5284527
Update Time:2025-04-19

(6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[[(2R)-(formyloxy)phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-,(6R,7R)- (9CI)
    • (6R,7R)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • [6R-[6alpha,7beta(R*)]]-7-[(formyloxy)phenylacetamido]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[[(2R)-(formyloxy)phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)t
    • (6R-(6alpha,7beta(R*)))-7-((Formyloxy)phenylacetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-{[(formyloxy)(phenyl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid
    • EINECS 260-657-6
    • [6R-[6,7(R*)]]-7-[(Formyloxy)phenylacetamido]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5 thia-1-azabicyclo[4.2.0]oct-2-ene- 2-carboxylic acid
    • (6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • W-111132
    • NCGC00183035-01
    • Q27124137
    • RRJHESVQVSRQEX-SUYBPPKGSA-N
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((formyloxy)phenylacetyl)amino)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-(6alpha,7beta(R*)))-
    • SCHEMBL6440440
    • O-Formylcefamandole
    • DTXSID00205891
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-(formyloxy)-2-phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, (6R,7R)-
    • (6R,7R)-7-{[(2R)-2-(formyloxy)-2-phenylacetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • cefamandole nafate
    • cefamandole-nafate
    • (6R,7R)-7-((R)-2-(formyloxy)-2-phenylacetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 6beta-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}ceph-3-em-4-carboxylic acid
    • 57268-80-1
    • DB14725
    • CHEBI:53654
    • Cefamandole formate
    • EN300-20236636
    • CHEMBL1201218
    • MDL: MFCD23160518
    • Inchi: 1S/C19H18N6O6S2/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30)/t12-,14-,17-/m1/s1
    • InChI-Schlüssel: RRJHESVQVSRQEX-SUYBPPKGSA-N
    • Lächelt: S1CC(CSC2=NN=NN2C)=C(C(=O)O)N2C([C@H]([C@@H]12)NC([C@@H](C1C=CC=CC=1)OC=O)=O)=O

Berechnete Eigenschaften

  • Genaue Masse: 490.073
  • Monoisotopenmasse: 490.073
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 11
  • Schwere Atomanzahl: 33
  • Anzahl drehbarer Bindungen: 9
  • Komplexität: 838
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 3
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.3
  • Topologische Polaroberfläche: 207A^2

Experimentelle Eigenschaften

  • Dichte: 1.71
  • Siedepunkt: °Cat760mmHg
  • Flammpunkt: °C
  • Brechungsindex: 1.791

(6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-20236636-0.05g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
0.05g
$108.0 2023-09-16
Enamine
EN300-20236636-0.1g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
0.1g
$113.0 2023-09-16
Enamine
EN300-20236636-0.25g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
0.25g
$119.0 2023-09-16
Enamine
EN300-20236636-0.5g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
0.5g
$124.0 2023-09-16
Enamine
EN300-20236636-1.0g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
1g
$129.0 2023-06-03
Enamine
EN300-20236636-2.5g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
2.5g
$157.0 2023-09-16
Enamine
EN300-20236636-5.0g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
5g
$234.0 2023-06-03
Enamine
EN300-20236636-10.0g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
10g
$399.0 2023-06-03
Enamine
EN300-20236636-1g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
1g
$129.0 2023-09-16
Enamine
EN300-20236636-5g
(6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
57268-80-1
5g
$234.0 2023-09-16

(6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid Verwandte Literatur

Empfohlene Lieferanten
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Jing Kun Chemical Co.,Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhejiang Brunova Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD